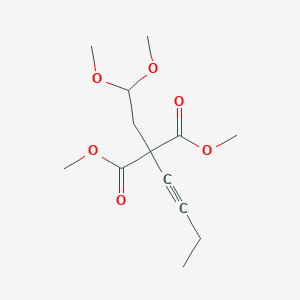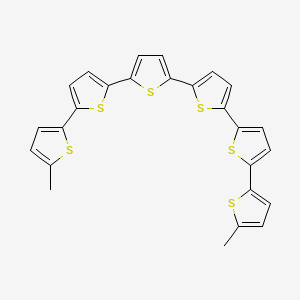
alpha,alpha'-Dimethylsexithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,alpha’-Dimethylsexithiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. Alpha,alpha’-Dimethylsexithiophene is particularly notable for its extended conjugation and electronic properties, making it a subject of interest in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Dimethylsexithiophene typically involves the coupling of thiophene units. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is typically carried out at elevated temperatures, around 80-120°C.
Industrial Production Methods: Industrial production of alpha,alpha’-Dimethylsexithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: Alpha,alpha’-Dimethylsexithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. For example, bromination using bromine or N-bromosuccinimide can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Bromine, N-bromosuccinimide, chloroform as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Brominated thiophenes.
科学的研究の応用
Alpha,alpha’-Dimethylsexithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene-based molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its electronic properties that may influence biological interactions.
Industry: Alpha,alpha’-Dimethylsexithiophene is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of alpha,alpha’-Dimethylsexithiophene largely depends on its application. In organic electronics, its extended conjugation allows for efficient charge transport, making it suitable for use in semiconductors and transistors. In biological systems, its interactions with cellular components are influenced by its electronic properties and ability to form stable complexes with biomolecules.
類似化合物との比較
- Alpha,alpha’-Dimethylquaterthiophene
- Alpha,alpha’-Dimethylpentathiophene
- Alpha,alpha’-Dimethylterthiophene
Comparison: Alpha,alpha’-Dimethylsexithiophene is unique due to its extended conjugation, which enhances its electronic properties compared to shorter thiophene derivatives. This makes it particularly valuable in applications requiring high charge mobility and stability, such as in organic electronics and advanced materials.
特性
CAS番号 |
147237-94-3 |
|---|---|
分子式 |
C26H18S6 |
分子量 |
522.8 g/mol |
IUPAC名 |
2-methyl-5-[5-[5-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C26H18S6/c1-15-3-5-17(27-15)19-7-9-21(29-19)23-11-13-25(31-23)26-14-12-24(32-26)22-10-8-20(30-22)18-6-4-16(2)28-18/h3-14H,1-2H3 |
InChIキー |
PJWKDOQBMUKZES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


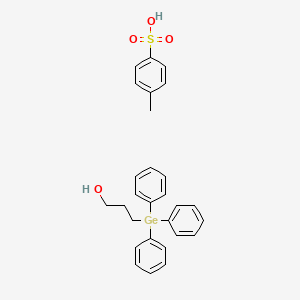

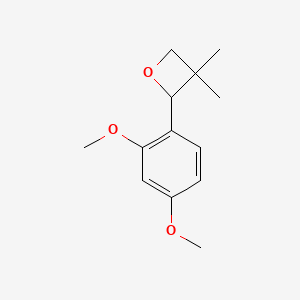
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)

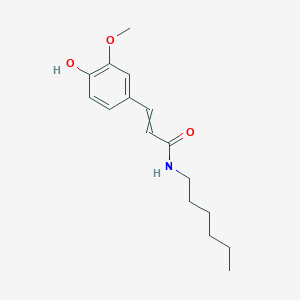

![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)

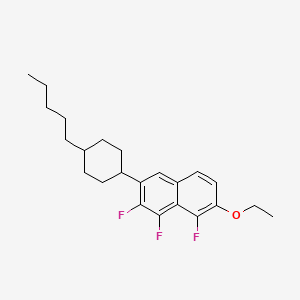
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
